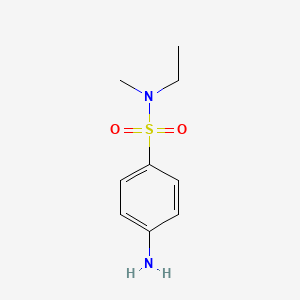

4-amino-N-ethyl-N-methylbenzenesulfonamide

Description

Overview of Benzenesulfonamide (B165840) Chemistry and its Significance in Contemporary Research

Benzenesulfonamide and its derivatives represent a cornerstone in the field of medicinal chemistry, with a rich history and an ever-expanding scope of applications. solubilityofthings.com The foundational structure, a benzene (B151609) ring attached to a sulfonamide group (-SO2NH2), provides a versatile scaffold for the synthesis of a vast array of compounds with diverse biological activities. researchgate.net Historically, the discovery of sulfonamide-based antibacterial drugs in the 1930s revolutionized medicine, marking the dawn of the sulfa drug era. solubilityofthings.com Beyond their well-established antimicrobial properties, sulfonamides are integral to the development of therapeutics for a wide range of conditions, including cancer, inflammation, and glaucoma. solubilityofthings.comresearchgate.net

Contemporary research continues to explore the multifaceted potential of the benzenesulfonamide core. solubilityofthings.com Its derivatives are recognized as privileged structures in drug discovery, meaning they are molecular frameworks that are frequently found in biologically active compounds. researchgate.net The significance of this chemical class is underscored by its presence in numerous approved drugs targeting various enzymes and receptors. For instance, certain sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme implicated in several diseases. chemicalbook.comrsc.org The ability to readily modify the benzenesulfonamide structure allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which is crucial for optimizing drug efficacy. chemicalbook.comcymitquimica.com The ongoing investigation into novel synthetic methodologies and the exploration of new biological targets ensure that benzenesulfonamide chemistry remains a vibrant and highly significant area of modern scientific inquiry. researchgate.netyork.ac.uk

Position of 4-amino-N-ethyl-N-methylbenzenesulfonamide within Sulfonamide Chemical Space

Within the vast chemical space of sulfonamides, this compound occupies a specific position defined by its unique substitution pattern. This compound is a tertiary sulfonamide, characterized by the presence of two alkyl groups (ethyl and methyl) on the sulfonamide nitrogen atom. This distinguishes it from primary sulfonamides (unsubstituted on the nitrogen) and secondary sulfonamides (with one substituent on the nitrogen). The "4-amino" designation indicates the presence of an amino group (-NH2) at the para position of the benzene ring, a feature common to many biologically active sulfonamides.

| Feature | Description | Significance |

|---|---|---|

| Core Structure | Benzenesulfonamide | A well-established pharmacophore with diverse biological activities. researchgate.net |

| Sulfonamide Type | Tertiary (N,N-disubstituted) | Alters hydrogen bonding potential and polarity compared to primary and secondary sulfonamides. |

| N-Substituents | Ethyl and Methyl groups | Influences lipophilicity and steric properties. |

| Ring Substitution | Amino group at the 4-position (para) | A common feature in many biologically active sulfonamides. |

Conceptual Framework for Research on this compound and its Derivatives

Research into this compound and its derivatives is guided by established principles of medicinal chemistry and drug design. The core benzenesulfonamide scaffold serves as a starting point for systematic structural modifications aimed at exploring and optimizing biological activity. A key aspect of this framework is the synthesis of new derivatives by introducing various biologically active moieties to the parent molecule. researchgate.net For instance, research has described the synthesis of novel series of N-ethyl-N-methylbenzenesulfonamide derivatives incorporating heterocyclic systems such as thiazoles, thiadiazines, and imidazothiazoles. researchgate.net

The conceptual approach often involves:

Synthesis of Analogues: The generation of a library of related compounds by modifying specific parts of the molecule. This can involve altering the substituents on the benzene ring or the nitrogen atom of the sulfonamide group. researchgate.net

Structure-Activity Relationship (SAR) Studies: The systematic evaluation of how changes in chemical structure affect biological activity. This allows researchers to identify the key molecular features responsible for a desired therapeutic effect. nih.gov

Molecular Docking and Computational Modeling: The use of computer simulations to predict how these molecules might interact with specific biological targets, such as enzymes or receptors. rsc.orgresearchgate.net This can help in understanding the mechanism of action and in designing more potent and selective compounds. nih.gov

For example, a study focused on the reactivity of a cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide derivative to prepare novel heterocyclic compounds with potential anticancer and antimicrobial activities. researchgate.net This highlights a common strategy where the initial compound acts as a versatile intermediate for creating more complex molecules with enhanced biological profiles.

Academic Research Landscape and Future Directions in N-Substituted Sulfonamide Chemistry

The academic research landscape for N-substituted sulfonamides is dynamic and continues to yield promising therapeutic candidates. nih.gov Current research endeavors are focused on the design and synthesis of novel sulfonamide derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov The strategic placement of various substituents on the sulfonamide nitrogen and the aromatic ring is a key area of exploration to enhance efficacy and selectivity for specific biological targets. nih.gov

Future directions in this field are likely to involve several key themes:

Development of Novel Synthetic Methodologies: The creation of more efficient and environmentally friendly methods for synthesizing complex N-substituted sulfonamides is an ongoing pursuit. york.ac.uk This includes the development of one-pot multicomponent reactions and the use of green chemistry principles. mdpi.com

Exploration of New Biological Targets: While sulfonamides are known to inhibit enzymes like carbonic anhydrase, researchers are actively investigating their potential to modulate other cellular pathways and targets involved in disease. rsc.orgnih.gov

Design of Hybrid Molecules: The combination of the sulfonamide scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic therapeutic effects is a growing trend. researchgate.net

Advancements in Aza-Derivatives: The exploration of sulfonamide analogues where oxygen atoms are replaced by imidic nitrogens, such as sulfoximines and sulfondiimidamides, is an emerging area that holds promise for developing new bioactive molecules with unique properties. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-ethyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-11(2)14(12,13)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUAVRNGQSIXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Amino N Ethyl N Methylbenzenesulfonamide and Its Analogues

General Synthetic Routes to Aminobenzenesulfonamide Cores

The construction of the fundamental aminobenzenesulfonamide scaffold can be achieved through several reliable synthetic pathways. The choice of route often depends on the availability of starting materials and the desired substitution patterns.

A common and effective strategy for introducing an amino group onto the benzene (B151609) ring is through the reduction of a nitro group precursor. This two-step approach involves the nitration of a suitable benzene derivative followed by reduction. The reduction of nitro compounds to amines is a fundamental transformation in organic synthesis. beilstein-journals.org Various reducing agents and conditions can be employed for this transformation. For instance, methods have been developed for the reductive coupling of nitroarenes with aryl sulfinates to produce sulfonamides using reagents like sodium bisulfite, sometimes in the presence of tin(II) chloride. acs.org Metal-free reductions, such as those using trichlorosilane, have also been successfully applied to convert both aromatic and aliphatic nitro derivatives into the corresponding primary amines, often in high yields and with no need for further purification. beilstein-journals.org

The most conventional method for constructing the sulfonamide linkage involves the reaction between a sulfonyl chloride and a primary or secondary amine. ijarsct.co.in This condensation reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of 4-amino-N-ethyl-N-methylbenzenesulfonamide, this would involve reacting 4-aminobenzenesulfonyl chloride (or a protected version like 4-acetamidobenzenesulfonyl chloride) with N-ethylmethylamine. While this method is generally effective for primary amines, secondary amines may exhibit lower reactivity. ijarsct.co.in The synthesis of sulfonyl chlorides themselves has been largely dominated by the conversion of sulfonic acids using reagents like POCl₃ or SO₂Cl₂. nih.gov More modern approaches allow for the conversion of primary sulfonamides into highly versatile sulfonyl chlorides under mild conditions, enabling late-stage functionalization. nih.gov

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The derivatization of the core structure to create analogues often requires the synthesis of key intermediates that can be further modified. Acetyl and hydrazone derivatives are common precursors for building more complex heterocyclic systems.

The compound 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, also known as 1-(4-(N-ethyl-N-methylsulfonyl)phenyl)ethanone, serves as a crucial starting material for further chemical elaboration. tandfonline.com This precursor is essential for introducing functionalities that can undergo condensation reactions. For example, it is the starting material for synthesizing 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide through a reaction with bromine. researchgate.net

Activated hydrazone intermediates are valuable for constructing a variety of heterocyclic compounds. The synthesis of 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide provides a clear example of this strategy. This intermediate is prepared through the condensation of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with 2-cyanoacetohydrazide (B512044). tandfonline.com The reaction typically involves heating the two reactants under reflux in a suitable solvent like 1,4-dioxane. tandfonline.com This hydrazone can then be used to synthesize a range of novel heterocyclic sulfonamides, including thiophenes, thiazoles, pyrazoles, and pyridines. tandfonline.com

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-(N-ethyl-N-methylsulfonyl)phenyl)ethanone | 2-Cyanoacetohydrazide | Reflux in 1,4-dioxane for 2 hours | 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | 89% | tandfonline.com |

Advanced Methodologies for N-Substitution and Functionalization within Sulfonamide Synthesis

Beyond classical methods, several advanced methodologies have been developed for the N-substitution and functionalization of sulfonamides, offering improved efficiency, milder conditions, and broader substrate scope. N-acyl sulfonamides, in particular, are of significant interest as they are widespread in pharmaceutically active compounds. nih.govrsc.org

The N-acylation of sulfonamides can be achieved using various catalysts. Acidic conditions, such as a catalytic amount of sulfuric acid in acetonitrile, can effectively promote the reaction between sulfonamides and anhydrides. nih.gov Lewis acids like zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), and iodine (I₂) have also been shown to be efficient catalysts for this transformation. nih.gov Furthermore, a robust palladium-catalyzed aminocarbonylation method has been developed for preparing N-acyl sulfonamides using molybdenum hexacarbonyl as a source of carbon monoxide in situ. nih.gov Late-stage functionalization is another powerful strategy, where a primary sulfonamide in a complex molecule can be converted to a sulfonyl chloride using reagents like Pyry-BF₄, allowing for subsequent diversification with various nucleophiles. nih.gov

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Acid Catalysis | Sulfuric Acid (H₂SO₄) | Effective for coupling with anhydrides in acetonitrile. | nih.gov |

| Lewis Acid Catalysis | ZnCl₂, Sc(OTf)₃, I₂, etc. | Efficient N-acylation under various conditions. | nih.gov |

| Palladium-Catalyzed Aminocarbonylation | Pd(OAc)₂, Mo(CO)₆ | In situ generation of CO for rapid carbonylation under microwave irradiation. | nih.gov |

| Late-Stage Functionalization | Pyry-BF₄ | Mild conversion of primary sulfonamides to sulfonyl chlorides for further reaction. | nih.gov |

Manganese-Catalyzed N-Alkylation Approaches

The N-alkylation of sulfonamides is a fundamental transformation for creating substituted sulfonamide derivatives. Traditional methods often rely on stoichiometric amounts of strong bases and hazardous alkylating agents. In contrast, modern approaches utilizing earth-abundant metals like manganese offer a more sustainable and efficient alternative. These methods often proceed through a "borrowing hydrogen" (BH) mechanism, which is characterized by high atom economy as it uses alcohols as alkylating agents and produces water as the sole byproduct. organic-chemistry.orgorganic-chemistry.org

One prominent method employs a well-defined and bench-stable Mn(I) PNP pincer precatalyst. nih.govacs.org This system effectively catalyzes the mono-N-alkylation of a wide array of aryl and alkyl sulfonamides using benzylic and primary aliphatic alcohols. organic-chemistry.orgacs.org The reaction demonstrates excellent yields, averaging 85% across numerous examples. nih.govacs.orgacs.org Optimal conditions typically involve the Mn(I) precatalyst with a base such as potassium carbonate (K₂CO₃) in a high-boiling solvent like xylenes at elevated temperatures (e.g., 150°C). organic-chemistry.org The catalytic cycle is believed to involve the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an N-sulfonylimine intermediate. organic-chemistry.orgacs.org This intermediate is then reduced by a manganese hydride species, regenerating the active catalyst and yielding the N-alkylated product. acs.org

Another approach utilizes manganese dioxide (MnO₂), a readily available and less toxic reagent, as the catalyst. organic-chemistry.org This method allows for the N-alkylation of various sulfonamides and amines with alcohols under solvent-free conditions and in the presence of air, which simplifies the operational procedure. organic-chemistry.org The reaction, which also proceeds via a transfer hydrogenation pathway, has shown high selectivity and yields, reaching up to 96% in model reactions. organic-chemistry.org This MnO₂-catalyzed system is noted for its environmental friendliness and its ability to function without the need for an inert atmosphere or complex ligands. organic-chemistry.org

| Catalyst System | Alkylating Agent | Key Features | Average Yield | Reference |

|---|---|---|---|---|

| Mn(I) PNP pincer precatalyst / K₂CO₃ | Benzylic and primary aliphatic alcohols | Borrowing Hydrogen (BH) mechanism; mono-N-alkylation; produces water as byproduct. | 85% | organic-chemistry.orgnih.govacs.org |

| Manganese Dioxide (MnO₂) | Various alcohols | Solvent-free, aerobic conditions; avoids noble metals and complex ligands. | Up to 96% | organic-chemistry.org |

C-N Cross-Coupling for N-(hetero)aryl Sulfonamides

The formation of a direct bond between a sulfonamide nitrogen and an aromatic or heteroaromatic ring is a powerful method for synthesizing N-(hetero)aryl sulfonamides. C-N cross-coupling reactions, catalyzed by transition metals like palladium and nickel, have become indispensable tools for this purpose. These methods provide access to a broad range of medicinally relevant structures that are otherwise difficult to prepare.

Palladium-catalyzed Buchwald-Hartwig amination has been a cornerstone of C-N bond formation for decades. acs.org More recent developments have extended this methodology to the coupling of sulfonamides with aryl and heteroaryl halides. A novel and efficient synthesis of N-aryl and N-heteroaryl sulfamides has been developed using an intermolecular palladium-catalyzed process, demonstrating good to excellent yields and tolerance for a wide variety of functional groups. nih.gov Another palladium-catalyzed approach involves the chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chloride intermediates that can then be reacted with amines to form sulfonamides under mild conditions. nih.gov

Nickel catalysis has emerged as a cost-effective and sustainable alternative to palladium for C-N cross-coupling reactions. researchgate.net The development of nickel-catalyzed protocols for the cross-coupling of sulfonamides with abundant and inexpensive (hetero)aryl chlorides has been a significant advance. researchgate.net These transformations are often enabled by specific bisphosphine ligands, such as PhPAd-DalPhos, which stabilize the nickel catalyst. researchgate.net Photosensitized nickel catalysis represents another modern approach, allowing for C-N bond formation between sulfonamides and aryl electrophiles under mild conditions, providing access to a wide range of N-aryl and N-heteroaryl sulfonamide motifs. princeton.edu This technology has been successfully applied to the late-stage synthesis of pharmacologically relevant molecules. princeton.edu

| Catalyst System | Aryl/Heteroaryl Source | Key Features | Reference |

|---|---|---|---|

| Palladium / Ligands | Aryl/Heteroaryl Halides | Broad functional group tolerance; good to excellent yields for sulfamides. | nih.gov |

| Palladium | Arylboronic Acids | Mild conditions; proceeds via an arylsulfonyl chloride intermediate. | nih.gov |

| Nickel / Bisphosphine Ligands | (Hetero)aryl Chlorides | Cost-effective alternative to palladium; couples with inexpensive electrophiles. | researchgate.net |

| Photosensitized Nickel | Aryl Halides | Energy-transfer mechanism; useful for late-stage functionalization. | princeton.edu |

Sulfur Dioxide Insertion Strategies for Sulfonyl Group Introduction

A conceptually different approach to sulfonamide synthesis involves the direct introduction of the sulfonyl (SO₂) group. Sulfur dioxide insertion is an effective and atom-economical strategy for constructing sulfonyl-containing compounds from simple and readily available sources. thieme-connect.comethernet.edu.et Due to the hazardous nature of gaseous SO₂, the use of stable, solid SO₂ surrogates has become prevalent in modern organic synthesis. ethernet.edu.etresearchgate.net

Common sulfur dioxide surrogates include 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (K₂S₂O₅). thieme-connect.comethernet.edu.et These reagents provide a safe and convenient way to introduce the sulfonyl moiety into organic molecules. One such method involves a copper-catalyzed, three-component oxidative coupling reaction of DABSO, a hydrazine (B178648), and an amine to produce sulfonamides in good yields under mild conditions. thieme-connect.com

Radical-mediated strategies have also gained significant attention for SO₂ insertion. researchgate.net For example, a three-component reaction of aryldiazonium tetrafluoroborates, DABSO, and an amine can yield sulfonamide compounds. thieme-connect.comresearchgate.net In this process, a tertiary amine radical cation, generated from the reaction of the aryldiazonium salt with DABSO, abstracts a hydrogen atom from a nucleophilic substrate. thieme-connect.com This creates a free-radical intermediate that is subsequently trapped by the sulfonyl group, leading to the final sulfonated product. thieme-connect.com These insertion strategies are highly valuable as they are compatible with various functional groups and provide an efficient route for the synthesis of diverse sulfonamides. thieme-connect.com

| SO₂ Source | Reaction Type | Key Reactants | Features | Reference |

|---|---|---|---|---|

| DABSO | Copper-Catalyzed Oxidative Coupling | Hydrazines, Amines | Mild reaction conditions, no additional additives required. | thieme-connect.com |

| DABSO | Radical-Mediated Three-Component Reaction | Aryldiazonium Tetrafluoroborates, Amines | Involves hydrogen atom transfer and radical trapping. | thieme-connect.comresearchgate.net |

| K₂S₂O₅ / DABSO | Synergetic Photoredox and Copper Catalysis | Aryl Radical Precursors, Amines | Accommodates both electron-rich and electron-deficient amines. | thieme-connect.com |

| SO₂ (gas) | Radical-Mediated Insertion | Alkyl Radicals | Direct use of SO₂ gas, often in flow chemistry for safety and scalability. | researchgate.net |

Chemical Reactivity and Derivatization of the 4 Amino N Ethyl N Methylbenzenesulfonamide Scaffold

Functional Group Transformations at the Amino Moiety

The primary amino group in 4-amino-N-ethyl-N-methylbenzenesulfonamide is a key site for derivatization. Standard transformations for aromatic amines, such as acylation, alkylation, and diazotization, can be readily applied to this scaffold to introduce a variety of functional groups and build more complex molecular architectures.

Modifications and Reactions Involving the Sulfonamide Group

The sulfonamide group, while generally stable, can undergo specific chemical transformations. These reactions are less common than those involving the amino group but provide alternative pathways for modifying the scaffold.

Due to the limited availability of direct research on the reactivity of the N-ethyl-N-methylsulfonamide group in this specific molecule, the reactivity is often inferred from related benzenesulfonamide (B165840) structures.

Cyclization and Heteroannulation Reactions for Novel Architectures from Activated Intermediates

A significant application of the this compound scaffold is its use in the synthesis of various heterocyclic compounds. By first converting the parent molecule into a more reactive intermediate, a range of cyclization and heteroannulation reactions can be performed to construct diverse and complex ring systems.

A key intermediate, 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, has been synthesized through the condensation of the corresponding 4-acetyl derivative with 2-cyanoacetohydrazide (B512044). nih.govtandfonline.com This activated intermediate serves as a versatile precursor for the synthesis of a variety of heterocyclic systems as detailed in the following sections. nih.govtandfonline.com

Thiophene (B33073) and Thiazole (B1198619) Ring Formation

The activated intermediate derived from this compound is a valuable precursor for the synthesis of thiophene and thiazole rings, which are important pharmacophores in many biologically active molecules.

Thiophene Synthesis: Following the principles of the Gewald aminothiophene synthesis, the reaction of the activated intermediate with elemental sulfur in the presence of various reagents can lead to the formation of highly substituted thiophenes. nih.govtandfonline.comresearchgate.net For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like trimethylamine (B31210) yields the corresponding 2-aminothiophene derivatives. nih.govtandfonline.com Similarly, condensation with cyclic ketones such as cyclopentanone (B42830) or cyclohexanone (B45756) under similar conditions affords fused thiophene systems. nih.govtandfonline.com

| Reactant | Reagents | Product | Reference |

| Malononitrile | Elemental Sulfur, Trimethylamine | 4-(1-(2-(3-amino-4-cyanothiophene-2-carbonyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | nih.govtandfonline.com |

| Ethyl Cyanoacetate | Elemental Sulfur, Trimethylamine | Ethyl 3-amino-2-((2-(1-(4-(N-ethyl-N-methylsulfamoyl)phenyl)ethylidene)hydrazinyl)carbonyl)thiophene-4-carboxylate | nih.govtandfonline.com |

| Cyclopentanone | Elemental Sulfur, Trimethylamine | 4-(1-(2-(3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | nih.govtandfonline.com |

| Cyclohexanone | Elemental Sulfur, Trimethylamine | 4-(1-(2-(3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbonyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | nih.govtandfonline.com |

Thiazole Synthesis: The Hantzsch thiazole synthesis provides a classical route to thiazole derivatives. nih.govorganic-chemistry.orgmdpi.com In the context of the activated intermediate, reaction with α-haloketones or other suitable electrophiles can lead to the formation of a thiazole ring. For example, treatment of the cyanoacetylhydrazono derivative with phenacyl bromide in the presence of a base can yield the corresponding thiazole derivative. nih.govtandfonline.com

| Reactant | Reagents | Product | Reference |

| Phenacyl Bromide | Base (e.g., Triethylamine) | 4-(1-(2-(4-phenylthiazole-2-carbonyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | nih.govtandfonline.com |

Coumarin (B35378) and Benzocoumarin System Construction

Coumarin and its derivatives are an important class of compounds with diverse biological activities. The Pechmann condensation is a widely used method for coumarin synthesis, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.govresearchgate.netresearchgate.net The activated intermediate of this compound can be utilized in reactions with activated phenols to construct coumarin and benzocoumarin systems.

For example, the reaction of the cyanoacetylhydrazono intermediate with resorcinol (B1680541) in the presence of a catalyst can yield a coumarin derivative. nih.govtandfonline.com Similarly, using 2-hydroxynaphthalene-1-carbaldehyde as the phenolic component leads to the formation of a benzocoumarin system. nih.govtandfonline.com

| Phenolic Reactant | Reagents | Product | Reference |

| Resorcinol | Catalyst (e.g., Piperidine) | 4-(1-(2-(3-cyano-7-hydroxy-2-oxo-2H-chromene-4-carbonyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | nih.govtandfonline.com |

| 2-Hydroxynaphthalene-1-carbaldehyde | Catalyst (e.g., Piperidine) | 4-(1-(2-(2-cyano-3-oxo-3H-benzo[f]chromene-1-carbonyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | nih.govtandfonline.com |

Piperidine (B6355638), Pyrrolidine (B122466), and Pyrazole (B372694) Synthesis

The versatile activated intermediate derived from this compound also serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, including piperidines, pyrrolidines, and pyrazoles.

Piperidine and Pyrrolidine Synthesis: The construction of piperidine and pyrrolidine rings can be achieved through Michael addition reactions followed by cyclization. The reaction of the cyanoacetylhydrazono intermediate with diethyl malonate in the presence of a base like trimethylamine can afford the corresponding piperidine derivative. nih.govtandfonline.com In a similar fashion, using 2-chloroacetonitrile as the Michael acceptor leads to the formation of a pyrrolidine ring. nih.govtandfonline.com

| Reactant | Reagents | Product | Reference |

| Diethyl Malonate | Trimethylamine | Diethyl 2-(2-(1-(4-(N-ethyl-N-methylsulfamoyl)phenyl)ethylidene)hydrazinyl)-1-imino-2-oxo-6-phenyl-1,2,3,4-tetrahydropyridine-4,4-dicarboxylate | nih.govtandfonline.com |

| 2-Chloroacetonitrile | Trimethylamine | 4-(1-(2-(5-amino-3-cyano-2-oxo-2,3-dihydropyrrole-1-carbonyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | nih.govtandfonline.com |

Pyrazole Synthesis: Pyrazole rings are readily synthesized from 1,3-dicarbonyl compounds or their equivalents and hydrazine (B178648) derivatives. The reaction of the cyanoacetylhydrazono intermediate with hydrazine hydrate (B1144303) provides a direct route to a pyrazole derivative, where the hydrazine condenses with the dicarbonyl-like functionality within the intermediate. nih.govtandfonline.com

| Reactant | Reagents | Product | Reference |

| Hydrazine Hydrate | Trimethylamine | 4-(1-(2-(5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | nih.govtandfonline.com |

Pyridine (B92270), Thiadiazole, and Thiadiazine Ring Closures

The synthesis of other important heterocyclic systems, including pyridines, thiadiazoles, and thiadiazines, can also be accomplished using derivatives of this compound.

Pyridine Synthesis: Pyridine derivatives can be synthesized from the activated cyanoacetylhydrazono intermediate. For instance, reaction with malononitrile in the presence of a catalyst can lead to the formation of a highly substituted pyridine ring. nih.govtandfonline.com

| Reactant | Reagents | Product | Reference |

| Malononitrile | Piperidine | 4-(1-(2-(2-amino-6-hydroxy-4-phenyl-3,5-dicyanopyridine-1-carbonyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | nih.govtandfonline.com |

Thiadiazole Synthesis: While direct synthesis from the specific target compound is not extensively documented, the formation of 1,3,4-thiadiazoles from aminobenzenesulfonamide precursors is a well-established synthetic route. nih.govnih.govjocpr.comsbq.org.brrjpbcs.comorganic-chemistry.org This typically involves the reaction of a 4-aminobenzenesulfonamide derivative with a thiosemicarbazide, followed by cyclization of the resulting intermediate, often under acidic conditions.

Complex Polycyclic Systems (e.g., Pyrazolo[5,1-c]nih.govnih.govnih.govtriazines, Oxothiazolidines)

The scaffold of this compound serves as a versatile precursor for the synthesis of more complex polycyclic systems. Through strategic derivatization of its primary amino group, fused heterocyclic structures with potential pharmacological relevance can be constructed. Key examples of such transformations include the formation of pyrazolo[5,1-c] nih.govnih.govnih.govtriazines and oxothiazolidines (more specifically, thiazolidin-4-ones).

The synthesis of pyrazolo[5,1-c] nih.govnih.govnih.govtriazine derivatives from this compound is a multi-step process that leverages the reactivity of the aromatic amine. A plausible synthetic route involves the initial diazotization of the 4-amino group to yield a diazonium salt. This reactive intermediate can then be coupled with a suitable active methylene (B1212753) compound, such as ethyl cyanoacetate, to form a hydrazone. Subsequent cyclization of this hydrazone with a hydrazine derivative would lead to a substituted pyrazole. Further chemical manipulation, including cyclization with a suitable reagent, would ultimately yield the desired fused pyrazolo[5,1-c] nih.govnih.govnih.govtriazine ring system. While this pathway is based on established methods for the synthesis of similar fused triazines, specific experimental data for the use of this compound in this context is not extensively documented in the literature.

The general synthetic approach is outlined in the following hypothetical reaction scheme:

Table 1: Proposed Reaction Scheme for the Synthesis of Pyrazolo[5,1-c] nih.govnih.govnih.govtriazine Derivatives

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | NaNO₂, HCl (aq), 0-5 °C | 4-(N-ethyl-N-methylsulfamoyl)benzenediazonium chloride |

| 2 | Diazonium salt from Step 1, Ethyl cyanoacetate | Base (e.g., Sodium acetate) | Ethyl 2-cyano-2-(2-(4-(N-ethyl-N-methylsulfamoyl)phenyl)hydrazono)acetate |

| 3 | Hydrazone from Step 2, Hydrazine hydrate | Reflux in a suitable solvent (e.g., Ethanol) | 5-amino-4-((4-(N-ethyl-N-methylsulfamoyl)phenyl)azo)-1H-pyrazol-3-ol |

| 4 | Pyrazole derivative from Step 3 | Further cyclization reagents | Pyrazolo[5,1-c] nih.govnih.govnih.govtriazine derivative |

In contrast, the synthesis of oxothiazolidine (specifically, 2,3-disubstituted thiazolidin-4-one) derivatives represents a more direct derivatization of the this compound scaffold. A well-established and efficient method for the construction of this heterocyclic system is the one-pot, three-component condensation reaction. nih.gov This reaction involves the amine (this compound), an appropriate aldehyde, and thioglycolic acid. nih.gov

The reaction typically proceeds by the initial formation of a Schiff base (imine) between the primary amino group of the sulfonamide and the aldehyde. Subsequent nucleophilic attack by the sulfur atom of thioglycolic acid on the imine carbon, followed by intramolecular cyclization via amide bond formation, yields the thiazolidin-4-one ring. A variety of aldehydes, both aromatic and aliphatic, can be employed in this synthesis, allowing for the generation of a diverse library of oxothiazolidine derivatives.

Table 2: Synthesis of Oxothiazolidine Derivatives via Three-Component Reaction

| Amine Component | Aldehyde Component | Thiol Component | Product |

| This compound | Benzaldehyde | Thioglycolic acid | 3-(4-(N-ethyl-N-methylsulfamoyl)phenyl)-2-phenylthiazolidin-4-one |

| This compound | 4-Chlorobenzaldehyde | Thioglycolic acid | 2-(4-chlorophenyl)-3-(4-(N-ethyl-N-methylsulfamoyl)phenyl)thiazolidin-4-one |

| This compound | 4-Methoxybenzaldehyde | Thioglycolic acid | 3-(4-(N-ethyl-N-methylsulfamoyl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of the this compound scaffold can present challenges and opportunities related to regioselectivity and stereoselectivity, particularly in the synthesis of complex heterocyclic systems.

Regioselectivity is a critical consideration in reactions where multiple reactive sites could potentially undergo a chemical transformation. In the context of synthesizing fused heterocyclic systems from this compound, regioselectivity primarily comes into play during cyclization steps. For instance, in the proposed synthesis of pyrazolo[5,1-c] nih.govnih.govnih.govtriazines, the regiochemical outcome of the cyclization to form the triazine ring would be dependent on which nitrogen atom of the pyrazole ring participates in the ring closure. The electronic and steric environment around the pyrazole ring, as influenced by the bulky sulfonamide substituent, would likely direct the cyclization to a specific regioisomer. However, without specific experimental data, the precise regiochemical control remains a topic for further investigation. Theoretical calculations, such as the analysis of frontier molecular orbitals (HOMO and LUMO), can be employed to predict the most likely reaction pathways and resulting regioisomers in such cyclocondensation reactions. beilstein-journals.org

Stereoselectivity becomes a key aspect when chiral centers are introduced during the derivatization process. The synthesis of oxothiazolidines from this compound provides a clear example. The thiazolidin-4-one ring contains a stereocenter at the C2 position, which is derived from the aldehyde component of the three-component reaction. If a prochiral aldehyde is used, a racemic mixture of enantiomers will be formed. However, the use of a chiral aldehyde would result in the formation of diastereomers. The facial selectivity of the nucleophilic attack of the thioglycolic acid on the intermediate imine can be influenced by steric hindrance and the presence of chiral catalysts or auxiliaries, potentially leading to a diastereoselective synthesis. nih.gov

Furthermore, the C5 position of the thiazolidin-4-one ring can also be functionalized, introducing another potential stereocenter. The relative stereochemistry between the C2 and C5 positions would then need to be controlled. Advanced synthetic strategies, including the use of chiral catalysts and detailed mechanistic studies, are often required to achieve high levels of stereocontrol in the synthesis of such heterocyclic compounds. nih.gov

Advanced Characterization and Structural Elucidation of 4 Amino N Ethyl N Methylbenzenesulfonamide and Its Derivatives

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental to confirming the covalent structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and elemental composition of 4-amino-N-ethyl-N-methylbenzenesulfonamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of a 4-substituted benzenesulfonamide (B165840) derivative, the aromatic protons typically appear as a pair of doublets, characteristic of an AA'BB' spin system, in the range of 6.5-8.5 ppm. researchgate.net For derivatives with a 4-amino group, the protons on the benzene (B151609) ring adjacent to the amino group are shielded and appear upfield (lower ppm), while the protons adjacent to the electron-withdrawing sulfonamide group appear downfield (higher ppm). The N-ethyl group gives rise to a characteristic triplet (for the -CH₃ group) and a quartet (for the -CH₂- group), while the N-methyl group would appear as a sharp singlet. The protons of the 4-amino group typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon environments. For a symmetrically 4-substituted benzene ring, four distinct signals are expected in the aromatic region (typically 110-155 ppm). The carbon atom attached to the nitrogen of the amino group (C4) and the carbon attached to the sulfur atom (C1) are readily identifiable. The signals for the ethyl and methyl carbons attached to the sulfonamide nitrogen appear in the aliphatic region of the spectrum. For many sulfonamide derivatives, the aromatic carbon signals are observed between 111 and 161 ppm. rsc.org

¹⁹F NMR Spectroscopy ¹⁹F NMR spectroscopy is not applicable to this compound itself but is a critical characterization tool for any of its fluorinated derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic H (ortho to -SO₂NRR') | ~7.6 - 7.8 | Doublet | - |

| Aromatic H (ortho to -NH₂) | ~6.6 - 6.8 | Doublet | - |

| -NH₂ | Broad Singlet (variable) | Singlet | - |

| -N-CH₂-CH₃ | ~3.1 - 3.4 | Quartet | ~40 - 45 |

| -N-CH₂-CH₃ | ~1.1 - 1.3 | Triplet | ~13 - 16 |

| -N-CH₃ | ~2.6 - 2.9 | Singlet | ~35 - 40 |

| Aromatic C1 (-SO₂-) | - | - | ~128 - 132 |

| Aromatic C2/C6 | - | - | ~128 - 130 |

| Aromatic C3/C5 | - | - | ~113 - 115 |

| Aromatic C4 (-NH₂) | - | - | ~150 - 154 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For sulfonamides, the most prominent absorption bands are those from the sulfonyl (SO₂) group. These appear as two strong bands corresponding to asymmetric and symmetric stretching, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The stretching vibration of the S-N bond is observed in the 900-940 cm⁻¹ region. researchgate.net The presence of the primary amino (-NH₂) group at the 4-position gives rise to characteristic N-H stretching vibrations, usually seen as a doublet in the 3300-3500 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 2980 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1180 |

| Sulfonamide (S-N) | Stretch | 900 - 940 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula. For this compound (C₉H₁₄N₂O₂S), the expected monoisotopic mass is approximately 214.0776 Da. HRMS would be used to confirm this exact mass, thereby verifying the elemental composition.

The electron ionization (EI) mass spectrum of related compounds like N-ethyl-4-methylbenzenesulfonamide shows characteristic fragmentation patterns, including a prominent peak for the toluenesulfonyl cation (m/z 155) and the tropylium (B1234903) cation (m/z 91). nist.gov A similar pattern would be expected for the target compound, with key fragmentation pathways including the loss of alkyl groups from the nitrogen atom and cleavage of the S-N bond.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Fragment Ion | Description |

|---|---|---|

| 214 | [M]⁺ | Molecular Ion |

| 199 | [M - CH₃]⁺ | Loss of methyl radical |

| 185 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 156 | [H₂NC₆H₄SO₂]⁺ | Cleavage of S-N bond |

| 108 | [H₂NC₆H₄S]⁺ | Further fragmentation |

| 92 | [H₂NC₆H₅]⁺ | Aniline cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not reported, analysis of closely related structures, such as N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, provides valuable insight into the expected solid-state geometry. nih.govresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

In sulfonamide crystal structures, the geometry around the sulfur atom is typically a distorted tetrahedron. The O-S-O bond angle is generally the largest, while the N-S-C angle is the smallest. The S=O bond lengths are consistently short, indicating significant double-bond character. nsf.gov The S-N and S-C bond lengths are also well-defined within this class of compounds. nsf.gov

Table 4: Typical Bond Lengths and Angles in Benzenesulfonamide Derivatives

| Parameter | Typical Value (from derivatives) | Reference |

|---|---|---|

| S=O Bond Length | 1.428 - 1.441 Å | nsf.gov |

| S-N Bond Length | 1.618 - 1.625 Å | nsf.govnsf.gov |

| S-C (aromatic) Bond Length | 1.766 - 1.777 Å | nsf.govnsf.gov |

| O-S-O Bond Angle | 118.2° - 119.5° | nsf.gov |

| N-S-C Bond Angle | 106.8° - 108.3° | nsf.gov |

Conformational Analysis and Molecular Chirality

The conformation of the sulfonamide group relative to the aromatic ring and the N-alkyl substituents is defined by torsion angles. For instance, the C-S-N-C torsion angle determines the orientation of the N-substituents relative to the phenyl ring. researchgate.net In the solid state, the conformation adopted is one that minimizes steric hindrance and maximizes favorable intermolecular interactions, such as hydrogen bonding.

Supramolecular Interactions in Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a complex interplay of non-covalent interactions. These forces, although weaker than covalent bonds, are highly directional and collectively determine the crystal's stability, morphology, and physical properties. For sulfonamide derivatives, hydrogen bonding and π-stacking are among the most influential of these interactions.

Due to the presence of both hydrogen bond donors (the amine N-H group) and acceptors (the sulfonyl oxygen atoms), sulfonamides are well-suited to form extensive hydrogen bonding networks. researchgate.net These interactions are a dominant force in the crystal packing of many sulfonamide structures. The analysis of these networks is systematized using graph-set theory, which provides a concise notation to describe the hydrogen-bonding motifs. nih.govscispace.com

In the crystal structures of related sulfonamides, N–H⋯O hydrogen bonds are a recurring feature. For instance, these interactions can lead to the formation of dimeric structures or extended chains. A common motif involves the amine hydrogen atom of one molecule forming a hydrogen bond with a sulfonyl oxygen atom of a neighboring molecule. When two molecules form a pair of such bonds, it can result in a ring structure. For example, in the crystal structure of some N-substituted nitrobenzenesulfonamides, N–H⋯O hydrogen bonds are observed where the acceptor is a sulfonyl oxygen. In other cases, different acceptor atoms may be involved depending on the molecular conformation.

The complexity of these networks can be described using graph set notation, such as R²₂(n) for a ring motif involving n atoms. For example, pairwise C—H⋯O hydrogen bonds in certain derivative crystals can form inversion dimers characterized by an R²₂(24) graph-set motif. researchgate.net The most frequently observed motifs for compounds with a single type of hydrogen bond are often infinite chains. researchgate.net The specific motifs formed in the crystal lattice of this compound would depend on the interplay between the N-H donor, the sulfonyl O acceptors, and potentially weaker C-H donors.

| Interaction Type | Donor | Acceptor | Common Graph Set Motif | Description |

|---|---|---|---|---|

| Intermolecular | N-H (amine/sulfonamide) | O=S (sulfonyl) | C(n) | Chain motif of 'n' atoms. |

| Intermolecular | N-H (amine/sulfonamide) | O=S (sulfonyl) | R²₂(n) | Dimeric ring motif of 'n' atoms. |

| Intermolecular | C-H (aromatic/aliphatic) | O=S (sulfonyl) | Various | Weaker interactions contributing to overall packing stability. |

In addition to hydrogen bonding, non-covalent interactions involving the aromatic ring are significant in the crystal packing of this compound. Pi-stacking (π–π stacking) is an attractive interaction between the π-electron systems of aromatic rings. The geometry of these interactions can vary, with the most common arrangements being parallel-displaced (offset) or T-shaped (edge-to-face), as a direct face-to-face stacking is often destabilizing due to electrostatic repulsion. nih.gov

The presence of both electron-donating (amino) and electron-withdrawing (sulfonamide) groups on the benzene ring of this compound influences its electronic distribution, which in turn affects the nature of the π–π stacking. In some conformationally flexible sulfonamide derivatives, intramolecular π–π interactions can occur, though this is often precluded by the formation of stronger intermolecular hydrogen bonds that favor different molecular conformations. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the characterization of chemical compounds, providing a quantitative determination of the mass percentages of each element present. researchgate.net For a novel or synthesized compound like this compound, this analysis is critical to confirm its empirical formula and assess its purity.

The most common method for determining the elemental composition of organic compounds is combustion analysis. researchgate.net In this process, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion products—carbon dioxide (from carbon), water (from hydrogen), and nitrogen oxides (from nitrogen), which are subsequently reduced to N₂—are collected in separate traps. Sulfur is converted to sulfur dioxide. The amounts of these products are measured, and from these values, the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the original sample are calculated.

For this compound, with the molecular formula C₉H₁₄N₂O₂S, the theoretical elemental composition can be calculated based on its atomic and molecular weights. This theoretical data serves as a benchmark against which experimental results from combustion analysis are compared. A close correlation between the experimental and theoretical values provides strong evidence for the compound's assigned structure and purity.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 50.44 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.59 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.08 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.94 |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.96 |

| Total Molecular Weight | 214.283 | 100.00 |

Computational Chemistry and Molecular Modeling of 4 Amino N Ethyl N Methylbenzenesulfonamide and Analogues

Quantum Chemical Investigations

Quantum chemical methods are employed to elucidate the intrinsic electronic and structural properties of a molecule. These investigations are foundational for understanding its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). For 4-amino-N-ethyl-N-methylbenzenesulfonamide, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The sulfonamide group (-SO₂NH-) typically adopts a tetrahedral geometry around the sulfur atom, while the benzene (B151609) ring is planar. The orientation of the N-ethyl-N-methyl group relative to the sulfonamide moiety is a key conformational feature.

Upon optimization, various electronic properties can be calculated. These parameters are crucial for understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Geometric and Electronic Properties of this compound (Illustrative Data)

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -855.43 | Hartrees |

| Dipole Moment | 4.21 | Debye |

| S-O Bond Length | 1.45 | Å |

| S-N Bond Length | 1.63 | Å |

| C-S Bond Length | 1.77 | Å |

| N-C (ethyl) Bond Length | 1.47 | Å |

| N-C (methyl) Bond Length | 1.46 | Å |

Data are representative values based on DFT/B3LYP/6-311++G(d,p) calculations for similar sulfonamide structures. researchgate.net

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for its characterization.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.com This method predicts the wavelengths of maximum absorption (λmax) by calculating the energy required to excite electrons to higher energy orbitals. For this compound, the predicted spectrum would likely show characteristic absorptions arising from π→π* transitions within the aminobenzene ring.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These calculations provide theoretical values that can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, corresponding to the peaks observed in an Infrared (IR) spectrum. researchgate.net The calculated frequencies for the S=O, N-H, and C-N stretching modes are particularly useful for identifying the functional groups within the molecule. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax | 275 nm |

| ¹³C NMR (GIAO) | C-SO₂ | 142 ppm |

| ¹³C NMR (GIAO) | C-NH₂ | 150 ppm |

| ¹H NMR (GIAO) | NH₂ protons | 4.5 ppm |

| IR (DFT) | S=O stretch | 1320, 1150 cm⁻¹ |

| IR (DFT) | N-H bend | 1620 cm⁻¹ |

Data are representative values based on computational studies of analogous sulfonamides. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. For this compound, the HOMO is typically localized on the electron-rich aminophenyl ring, while the LUMO may be distributed across the sulfonamide group and the ring.

Table 3: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Energy |

|---|---|

| HOMO | -5.8 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Data are representative values based on DFT calculations for similar sulfonamide structures. nih.gov

Molecular Docking Studies for Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for rational drug design and identifying potential biological targets.

The 4-aminobenzenesulfonamide scaffold is a classic pharmacophore known to inhibit several key enzymes. Molecular docking plays a pivotal role in the rational design of new inhibitors based on this scaffold.

Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are well-established inhibitors of carbonic anhydrases, a family of metalloenzymes crucial for processes like pH regulation. mdpi.comnih.gov The primary sulfonamide group (-SO₂NH₂) is known to coordinate with the zinc ion (Zn²⁺) in the active site of CA enzymes. nih.gov Docking studies are used to design analogues of this compound with modified "tail" regions (the N-ethyl-N-methyl group) to achieve higher affinity and isoform selectivity by forming additional interactions with amino acid residues in the active site. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is an essential enzyme in the folate metabolic pathway, making it a target for antimicrobial and anticancer agents. While classic DHFR inhibitors are structurally analogous to folic acid, some sulfonamides have also been investigated as potential inhibitors. westmont.edumdpi.com Docking studies can explore how the 4-aminobenzenesulfonamide core can fit into the DHFR active site, guiding the design of hybrid molecules that combine features of known sulfonamide drugs with pteridine-like moieties to enhance binding. mdpi.com

Molecular docking simulations predict how a ligand like this compound binds within the active site of a target protein and estimate the strength of this interaction, often expressed as a docking score or binding affinity (e.g., Ki). nih.govnih.gov

Binding to Carbonic Anhydrase (CA): Docking studies of sulfonamides into the active site of CA isoforms (e.g., CA II or CA IX) consistently show a characteristic binding mode. The deprotonated sulfonamide nitrogen atom coordinates directly with the catalytic Zn²⁺ ion, displacing a water molecule. nih.govresearchgate.net The two oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of a conserved threonine residue (e.g., Thr199 in CA II). The aminophenyl ring and the N-alkyl substituents extend into a hydrophobic pocket, where they can form van der Waals interactions with various residues, influencing the inhibitor's potency and selectivity. researchgate.net

Binding to Dihydrofolate Reductase (DHFR): The binding mode in DHFR is different. The 4-amino group of the benzenesulfonamide (B165840) moiety can mimic the p-aminobenzoic acid (PABA) portion of the natural substrate, forming hydrogen bonds with key residues in the active site. The sulfonamide group and its N-substituents can then be oriented to interact with other regions of the binding pocket. The predicted binding affinity helps to rank potential inhibitors before their synthesis and experimental testing. westmont.edunih.gov

Table 4: Illustrative Molecular Docking Results for this compound

| Target Enzyme | Predicted Binding Affinity (Docking Score) | Key Interacting Residues (Illustrative) |

|---|---|---|

| Carbonic Anhydrase II | -7.8 kcal/mol | Zn²⁺, His94, His96, His119, Thr199, Leu198 |

| Dihydrofolate Reductase | -6.5 kcal/mol | Ile5, Phe31, Ile50, Ser59 |

Data are representative values based on docking studies of similar sulfonamides against human CA II and bacterial DHFR. westmont.eduresearchgate.net

Virtual Screening Approaches for Ligand Discovery

Virtual screening (VS) is a computational methodology extensively used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. In the context of this compound and its analogues, VS can be instrumental in discovering new potential therapeutic applications by identifying their biological targets. The two main branches of virtual screening are structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional (3D) structure of the biological target, which can be determined through experimental techniques like X-ray crystallography or NMR spectroscopy, or predicted using computational methods such as homology modeling. Molecular docking is the most common SBVS technique, where compounds like this compound are computationally placed into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, ranking the compounds based on their likelihood of being active. For sulfonamide analogues, this approach has been used to identify inhibitors of enzymes like cyclin-dependent kinase-2 (CDK2), a key protein in cell cycle regulation. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be employed. These approaches rely on the knowledge of other molecules—a set of known active ligands—that bind to the target of interest. The principle is that molecules with similar structures or properties are likely to have similar biological activities.

A common LBVS technique is pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target. By creating a pharmacophore model from known active sulfonamides, large chemical databases can be screened to find novel compounds, including analogues of this compound, that match the model and are therefore predicted to be active. nih.gov Another LBVS method involves searching for molecules with a high degree of similarity to a known active compound, a process that can be performed using 2D or 3D similarity metrics. mdpi.com

The process for discovering new ligands for targets susceptible to inhibition by this compound or its analogues would typically follow these steps:

Library Preparation: A large database of chemical compounds, such as the ZINC database or Enamine REAL database, is prepared for screening. nih.gov

Target/Ligand Preparation: For SBVS, the target protein structure is prepared. For LBVS, a set of known active ligands is selected.

Screening: Docking (for SBVS) or similarity/pharmacophore searching (for LBVS) is performed.

Hit Selection: Compounds are ranked based on scores, and the top-ranking "hits" are selected.

Post-Screening Analysis: Advanced computational techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations or molecular dynamics simulations can be used to refine the binding predictions and better estimate the stability of the ligand-target complex. mdpi.comnih.gov

These computational screening methods allow for the rapid and cost-effective evaluation of thousands to millions of compounds, prioritizing a smaller, more manageable number for subsequent experimental testing. biorxiv.org

Cheminformatics Analysis and Molecular Descriptors Prediction

Cheminformatics involves the use of computational methods to analyze chemical data. For a compound like this compound, cheminformatics tools can predict a wide range of properties known as molecular descriptors. These descriptors quantify various aspects of a molecule's structure and are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical features with its biological activity. mdpi.com

Molecular descriptors can be categorized into several groups:

1D Descriptors: These are derived directly from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like topological polar surface area (tPSA), LogP (a measure of lipophilicity), and the number of rotatable bonds, hydrogen bond donors, and acceptors.

3D Descriptors: These require the 3D coordinates of the atoms and describe the molecule's shape and volume.

For this compound and its close analogues, these descriptors can be calculated to assess their drug-likeness and potential pharmacokinetic properties. For instance, Lipinski's Rule of Five is a widely used guideline to evaluate whether a compound is likely to be orally bioavailable. It states that a compound is more likely to be membrane permeable if it has a molecular weight under 500 Da, a LogP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

The predicted molecular descriptors for this compound and two of its primary analogues are presented below. This comparative analysis highlights how small structural modifications (the addition or removal of methyl and ethyl groups on the sulfonamide nitrogen) can influence key physicochemical properties.

| Molecular Descriptor | This compound | 4-amino-N-ethylbenzenesulfonamide | 4-amino-N-methylbenzenesulfonamide |

|---|---|---|---|

| Molecular Formula | C9H14N2O2S hit2lead.com | C8H12N2O2S nih.gov | C7H10N2O2S nih.gov |

| Molecular Weight (g/mol) | 214.28 hit2lead.com | 200.26 nih.gov | 186.23 nih.gov |

| LogP | 1.14 hit2lead.com | 0.6 nih.gov | 0.2 (Predicted) |

| Topological Polar Surface Area (tPSA) (Ų) | 63.4 hit2lead.com | 80.6 nih.gov | 80.6 nih.gov |

| Hydrogen Bond Donors | 1 hit2lead.com | 2 nih.gov | 2 nih.gov |

| Hydrogen Bond Acceptors | 3 hit2lead.com | 4 nih.gov | 4 (Predicted) |

| Rotatable Bonds | 3 (Predicted) | 2 nih.gov | 1 (Predicted) |

Further computational analysis using methods like Density Functional Theory (DFT) can provide deeper insights into the electronic structure of these molecules. mdpi.comresearchgate.net Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions, which are critical for predicting intermolecular interactions. researchgate.net

These advanced computational analyses, combined with the prediction of fundamental molecular descriptors, provide a comprehensive profile of this compound, aiding in the rational design of new analogues and the prediction of their biological activities.

Academic Research Applications of 4 Amino N Ethyl N Methylbenzenesulfonamide Scaffold Based Compounds

Design and Synthesis of Novel Biologically Active Compounds

The N-ethyl-N-methylbenzenesulfonamide core structure is a well-established platform for the synthesis of new compounds with potential therapeutic applications. researchgate.net Researchers have successfully utilized derivatives of this scaffold as starting materials to construct a wide array of biologically active heterocyclic compounds.

A common synthetic strategy involves the initial preparation of an intermediate, such as 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide, which is synthesized from the reaction of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with bromine. researchgate.net This key intermediate serves as a versatile precursor for creating various heterocyclic systems. Another approach begins with the condensation of an acetophenone (B1666503) derivative with 2-cyanoacetohydrazide (B512044) to form 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide. researchgate.net

Using these intermediates, scientists have synthesized a range of novel compounds incorporating diverse, biologically active moieties. These include:

Thiazoles researchgate.netresearchgate.net

1,3,4-Thiadiazine researchgate.net

Imidazo[2,1-b]thiazole (B1210989) researchgate.net

Coumarins and Benzocoumarins researchgate.netresearchgate.net

Piperidine (B6355638) and Pyrrolidine (B122466) researchgate.net

Pyrazoles and Pyridines researchgate.netresearchgate.net

Thiophenes researchgate.net

These synthesized compounds have been screened for their potential as antiproliferative and antimicrobial agents. Notably, certain derivatives have demonstrated significant cytotoxic activity against human cancer cell lines. researchgate.net For instance, a compound featuring an imidazo[2,1-b]thiazole moiety showed potent activity against the A-549 lung carcinoma cell line, while a 2-cyanomethyl thiazole (B1198619) derivative was particularly effective against the HepG2 liver carcinoma cell line. researchgate.net

Table 1: Cytotoxic Activity of Selected N-ethyl-N-methylbenzenesulfonamide Derivatives

| Compound Moiety | Cancer Cell Line | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole | A-549 (Lung) | 30.77 | researchgate.net |

| 2-Cyanomethyl thiazole | HepG2 (Liver) | 67.11 | researchgate.net |

Enzyme Inhibition Profiling

Derivatives of the benzenesulfonamide (B165840) scaffold are prominent subjects of research in enzyme inhibition, targeting key enzymes involved in pathological processes.

Dihydrofolate Reductase (DHFR) Inhibition as a Research Target

Dihydrofolate reductase (DHFR) is a crucial enzyme for cell proliferation and a significant target for anticancer therapies. nih.gov The N-ethyl-N-methylbenzenesulfonamide scaffold has been used to develop novel DHFR inhibitors. Research has shown that newly synthesized pyridin-N-ethyl-N-methylbenzenesulfonamides are effective anticancer agents against the MCF-7 breast cancer cell line, with inhibitory concentrations (IC₅₀) in the micromolar range. nih.gov

Molecular docking studies have been instrumental in this field, confirming that compounds derived from this scaffold can interact effectively with the active sites of the DHFR enzyme. researchgate.netnih.gov These computational studies help elucidate the mode of action and guide the design of more potent inhibitors. nih.gov The antitumor activity of a broad range of compounds bearing a substituted benzenesulfonamide portion has been linked to their ability to interact with the DHFR pocket. nih.gov

Table 2: Anticancer Activity of Pyridin-N-ethyl-N-methylbenzenesulfonamide Derivatives Against MCF-7 Cell Line

| Activity | Value Range |

|---|---|

| IC₅₀ | 7.68 - 22.7 µM |

| Selectivity Index (SI) | 4.71 - 9.72 |

Carbonic Anhydrase (CA) Inhibition with Emphasis on Isoform Selectivity

Primary sulfonamides are a cornerstone in the development of carbonic anhydrase (CA) inhibitors. nih.gov CAs are a family of metalloenzymes involved in numerous physiological processes, and their various isoforms (e.g., CA I, II, VII, IX, XII) have been implicated in diseases like glaucoma, epilepsy, and cancer. nih.govnih.gov Consequently, the design of isoform-selective CA inhibitors is a major goal in medicinal chemistry to develop drugs with fewer side effects. nih.gov

Research has extensively focused on 4-amino-substituted benzenesulfonamides as a principal class of CA inhibitors. nih.gov The primary sulfonamide group (SO₂NH₂) is crucial for binding to the zinc ion in the enzyme's active site. Modifications to the 4-amino group are a key strategy for achieving selectivity among the different CA isoforms. Studies on various N-aryl-β-alanine and diazobenzenesulfonamide derivatives have shown that it is possible to achieve significant differences in binding affinity for various isoforms, such as CA I, II, VI, VII, XII, and XIII. nih.gov For example, some derivatives show a preference for CA II, while others have nanomolar affinities for the CA I isozyme. nih.gov More complex derivatives, such as 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides, have been synthesized and shown to be potent and selective inhibitors of the brain-associated CA VII, which is a target for neuropathic pain. unifi.it

Contribution to Materials Science Research

Within the scope of the reviewed academic literature, there is limited specific information on the application of 4-amino-N-ethyl-N-methylbenzenesulfonamide or its direct derivatives in the field of materials science. While the broader class of sulfonamide derivatives is being explored for applications such as nonlinear optical (NLO) materials, specific research detailing the use of this particular scaffold in polymers, coatings, or advanced materials is not prominently documented.

Role as Crucial Intermediates in Complex Organic Synthesis

The this compound framework is highly valued in synthetic organic chemistry for its role as a key intermediate. Its derivatives provide a robust starting point for the construction of more complex, polyfunctional molecules, particularly heterocyclic systems. researchgate.netresearchgate.net

Researchers utilize multi-step synthetic pathways that begin with a functionalized N-ethyl-N-methylbenzenesulfonamide core. For example, 4-acetyl-N-ethyl-N-methylbenzenesulfonamide can be readily converted into more reactive intermediates like 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide. researchgate.net This bromo-acetyl derivative then serves as a synthon that can react with various nucleophiles to build different heterocyclic rings. researchgate.net

Similarly, the creation of 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide provides a precursor rich in reactive sites. researchgate.net This intermediate has been used to synthesize a variety of compounds, including piperidine, pyrrolidine, and pyridine (B92270) derivatives, through reactions with reagents like diethyl malonate and 2-chloroacetonitrile. researchgate.net The reactivity of the scaffold and its amenability to a broad range of chemical transformations underscore its importance as a foundational building block in the synthesis of novel and structurally diverse molecules. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-ethyl-N-methylbenzenesulfonamide, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted sulfonamides can be prepared by reacting 4-aminobenzenesulfonyl chloride with ethylmethylamine under controlled pH (8–10) and low-temperature conditions (0–5°C) to minimize side reactions. Purification via recrystallization using ethanol/water mixtures improves yield . Reaction optimization may involve adjusting stoichiometry, solvent polarity, and reaction time. Monitoring intermediates by TLC or HPLC ensures stepwise progression .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H and C NMR confirm substituent placement and purity. IR identifies sulfonamide S=O stretching (~1350 cm) and N-H bending (~1600 cm) .

- Mass Spectrometry : HRMS or MALDI-TOF/TOF validates molecular weight and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves impurities. GC-MS is suitable for volatile derivatives .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in anticancer research?

- Methodological Answer : Introduce substituents (e.g., trifluoromethyl, piperazinyl) to the benzene or sulfonamide group to modulate electronic and steric effects. For example, 3,5-bis(trifluoromethyl)benzyl derivatives enhance cytotoxicity in HCT-116 cells (IC = 3.6–11.0 µM). QSAR models using molecular descriptors (e.g., logP, polar surface area) guide rational design .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.

- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent effects, impurity levels).

- Mechanistic Validation : Use orthogonal assays (e.g., apoptosis induction vs. cell cycle arrest) to confirm activity .

Q. How do computational methods like molecular docking enhance the understanding of this compound's mechanism?

- Methodological Answer : Docking studies using software like AutoDock Vina or Schrödinger Suite predict binding modes to target proteins (e.g., MDM2-p53). For sulfonamides, focus on hydrogen bonding with catalytic residues and hydrophobic interactions with binding pockets. Validate predictions with mutagenesis or SPR binding assays .

Q. What crystallographic software and protocols are recommended for determining its crystal structure?

- Methodological Answer :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.

- Structure Solution : SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination.

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. ORTEP-3 generates publication-quality thermal ellipsoid plots .

Q. How should safety protocols be adapted when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Neutralize acidic/basic residues before disposing in approved chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products